D,L-threo-Droxidopa-13C2,15N Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. This compound is labeled with stable isotopes carbon-13 and nitrogen-15, making it useful for various research applications . It is capable of crossing the blood-brain barrier, unlike norepinephrine itself .
作用機序
Target of Action
D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Pharmacokinetics
The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .
Result of Action
The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also not extensively detailed in publicly available sources. it is known that the production involves advanced organic synthesis techniques and stable isotope labeling .
化学反応の分析
Types of Reactions: D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to norepinephrine via enzymatic oxidation.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving the hydroxyl groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. Specific conditions such as pH, temperature, and solvent choice are crucial for these reactions .
Major Products: The major product formed from the oxidation of this compound is norepinephrine .
科学的研究の応用
Chemistry: In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a reference standard for stable isotope labeling studies. It helps in understanding metabolic pathways and reaction mechanisms .
Biology: In biological research, this compound is used to study neurotransmitter pathways and the effects of norepinephrine on various physiological processes .
Medicine: Medically, it is used in research to develop treatments for conditions related to norepinephrine deficiency, such as neurogenic orthostatic hypotension .
Industry: In the industrial sector, it is used in the development of diagnostic tools and imaging agents .
類似化合物との比較
Droxidopa: The unlabelled version of D,L-threo-Droxidopa-13C2,15N Hydrochloride.
L-threo-Droxidopa-13C2: Another stable isotope-labeled version.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies .
特性
CAS番号 |
1329556-63-9 |
---|---|
分子式 |
C9H12ClNO5 |
分子量 |
252.625 |
IUPAC名 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChIキー |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
同義語 |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。